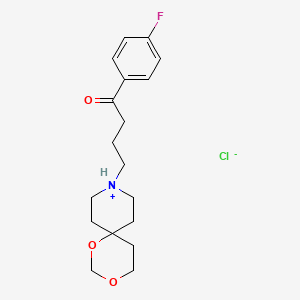

1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride

Description

This compound (molecular formula: C₂₄H₂₇FN₂O₃) features a 1,3-dioxa-9-azaspiro[5.5]undecane core, substituted at the 9-position with a 3-(p-fluorobenzoyl)propyl group and at the 5-position with a phenyl moiety. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications . Key structural attributes include:

- Fluorinated aromatic group: The p-fluorobenzoyl moiety may enhance metabolic stability and engage in hydrophobic/π-π interactions.

- Hydrochloride salt: Improves aqueous solubility compared to the free base.

Properties

CAS No. |

63377-07-1 |

|---|---|

Molecular Formula |

C18H25ClFNO3 |

Molecular Weight |

357.8 g/mol |

IUPAC Name |

4-(1,3-dioxa-9-azoniaspiro[5.5]undecan-9-yl)-1-(4-fluorophenyl)butan-1-one;chloride |

InChI |

InChI=1S/C18H24FNO3.ClH/c19-16-5-3-15(4-6-16)17(21)2-1-10-20-11-7-18(8-12-20)9-13-22-14-23-18;/h3-6H,1-2,7-14H2;1H |

InChI Key |

QEWCPLIKDYFAEY-UHFFFAOYSA-N |

Canonical SMILES |

C1C[NH+](CCC12CCOCO2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for 1,3-Dioxa-9-azaspiro[5.5]undecane Core

The foundational spirocyclic scaffold, 1,3-dioxa-9-azaspiro[5.5]undecane, is commonly synthesized via cyclization reactions starting from substituted piperidones such as 1-benzyl-4-piperidone or 1-methyl-4-piperidone. The general approach involves:

- Reformatskii Reaction : Reaction of 1-benzyl-4-piperidone with ethyl cyanoacetate under ammonia-saturated ethanol conditions to form intermediates such as Guareschi's imide, which upon hydrolysis yields diacetic acid derivatives.

- Cyclization to Spirocyclic Anhydrides : The diacetic acid intermediates are converted into cyclic anhydrides spiro-fused with heterocycles.

- Imide Formation and Reduction : Treatment of these anhydrides with amines or diamines forms imides, which are subsequently reduced by hydride reagents to yield the spirocyclic amines.

This route allows for diverse substitution patterns on the nitrogen atoms of the spirocyclic ring system, enabling the preparation of various derivatives with tailored pharmacological profiles.

Specific Preparation of 1,3-Dioxa-9-azaspiro[5.5]undecane Derivatives

For the target compound bearing a 9-(3-(p-fluorobenzoyl)propyl) substituent, the synthetic sequence typically involves:

- Starting Material : A 1,3-dioxa-9-azaspiro[5.5]undecane scaffold, often prepared as described above.

- Alkylation Step : Introduction of the 3-(p-fluorobenzoyl)propyl side chain via nucleophilic substitution or reductive amination on the nitrogen atom at the 9-position of the spiro ring.

- Hydrochloride Salt Formation : The free base is converted into its hydrochloride salt to enhance stability and solubility, which is common in pharmaceutical compound preparation.

This alkylation may involve the use of 3-(p-fluorobenzoyl)propyl halides or activated esters as electrophiles, reacting with the secondary amine of the spirocyclic core under controlled conditions.

Alternative Synthetic Routes and Functional Group Transformations

Additional methodologies reported for related spirocyclic compounds include:

- Strecker Reaction and Dieckmann Cyclization : For diazaspiro analogues, Strecker synthesis of α-aminonitriles followed by hydrolysis and intramolecular cyclization can be employed to build the spiro ring system.

- Spirooxirane Intermediates : Conversion of 4-piperidones to spirooxiranes, which then undergo ring-opening and cyclization to form 1,3-dioxa-9-azaspiro derivatives.

- Protection and Deprotection Strategies : Use of protecting groups such as tetrahydropyranyl ethers to stabilize intermediates during multi-step synthesis.

These variations allow for the synthesis of spirocycles with diverse substitution patterns and functional groups, facilitating the preparation of pharmacologically active analogues.

Data Table: Key Synthetic Steps and Reagents

| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Reformatskii Reaction | 1-Benzyl-4-piperidone, ethyl cyanoacetate, NH3-saturated EtOH | Guareschi's imide intermediate | Mild conditions, yields diacetic acid after hydrolysis |

| 2 | Cyclization | Acid anhydride formation from diacetic acid | Spiro-fused cyclic anhydride | Precursor for imide formation |

| 3 | Imide Formation | Amines/diamines | Imide intermediates | Yields vary with amine used |

| 4 | Hydride Reduction | Hydride reagents (e.g., LiAlH4, NaBH4) | Spirocyclic amines | Converts imides to amines |

| 5 | Alkylation | 3-(p-fluorobenzoyl)propyl halide or ester, base | Alkylated spirocyclic amine | Introduces p-fluorobenzoylpropyl group |

| 6 | Salt Formation | HCl gas or HCl solution | Hydrochloride salt of final compound | Enhances solubility and stability |

Research Discoveries and Pharmacological Relevance

- The spirocyclic core of 1,3-dioxa-9-azaspiro[5.5]undecane is a privileged scaffold in medicinal chemistry, often associated with neuroleptic, analgesic, anti-inflammatory, and antiviral activities.

- Substitutions at the nitrogen atoms, such as the 3-(p-fluorobenzoyl)propyl group, modulate the compound's receptor binding and pharmacokinetics.

- The synthetic flexibility of these spirocycles allows for the design of compounds with selective biological activities, as demonstrated in analogues like buspirone, a neuroleptic agent synthesized via related spirocyclic intermediates.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the p-fluorobenzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride has various scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The p-fluorobenzoyl group can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and specificity towards its targets. Additionally, the hydrochloride form can improve the compound’s solubility and bioavailability, facilitating its action in biological systems.

Comparison with Similar Compounds

Structural Variations in Spirocyclic Cores

Spirocyclic compounds differ in heteroatom placement and ring size, impacting physicochemical and pharmacological properties.

Key Observations :

Substituent Effects on Activity

Substituents critically influence biological activity and drug-likeness.

Key Observations :

Physicochemical Properties

Salt forms and heteroatom positioning significantly alter solubility and bioavailability.

Key Observations :

Stereochemical Considerations

Stereochemistry profoundly impacts biological activity in spirocyclic systems:

- Racemic vs. enantiopure forms : In EAD-active dioxaspiro compounds, stereochemical purity (e.g., (2S,6R,8S)-isomer) correlates with bioactivity, while racemic mixtures show reduced efficacy .

- Target compound : Stereochemical data are unspecified in available evidence, but analogous compounds suggest that enantiomeric purity could optimize target engagement .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,3-dioxa-9-azaspiro(5.5)undecane derivatives, and how can they be adapted for the target compound?

- Methodology : Spirocyclic compounds like the target molecule are typically synthesized via multistep reactions involving cyclization and functional group modifications. For example:

Cyclization : Use sodium triacetoxyborohydride as a reducing agent in reductive amination to form the spirocyclic core ( ).

Substituent Introduction : React the spirocyclic intermediate with p-fluorobenzoylpropyl groups via nucleophilic substitution or coupling reactions ( ).

Salt Formation : Treat the free base with hydrochloric acid to obtain the hydrochloride salt ( ).

- Key Considerations : Optimize reaction temperatures (room temperature to 60°C) and solvent systems (e.g., dichloromethane or acetonitrile) to improve yields ( ).

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodology :

- Chromatography : Use preparative HPLC to resolve diastereomers ( ).

- Spectroscopy : Confirm the structure via / NMR (chemical shifts for spirocyclic protons: δ 1.5–3.5 ppm) and HRMS (e.g., m/z 303.35 for related analogs) ( ).

- Elemental Analysis : Verify chloride content via titration or ion chromatography ( ).

Advanced Research Questions

Q. What strategies can resolve stereochemical challenges in synthesizing enantiomerically pure forms of this compound?

- Methodology :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral palladium complexes) during key cyclization steps ( ).

- Chromatographic Separation : Use chiral stationary phases in HPLC ( ).

- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to isolate enantiomers via differential solubility ( ).

Q. How does the p-fluorobenzoylpropyl substituent influence binding affinity to biological targets?

- Methodology :

- SAR Studies : Synthesize analogs with varying substituents (e.g., methyl, chloro) and compare IC values in enzyme assays ().

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze interactions with target proteins ().

- Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (association/dissociation rates) ().

- Key Finding : Fluorine’s electronegativity enhances hydrogen bonding with active-site residues, as seen in analogs inhibiting sEH (soluble epoxide hydrolase) ().

Q. What experimental approaches can address contradictions in reported biological activities of spirocyclic compounds?

- Methodology :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects ( ).

- Proteomic Profiling : Use mass spectrometry to identify off-target interactions ().

- Metabolic Stability Tests : Assess compound half-life in liver microsomes to rule out artifactual activity due to degradation ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.